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Compound of Interest

Compound Name: SV119

Cat. No.: B1193703 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for

SV119, a selective sigma-2 (σ2) receptor ligand. The document details its binding affinity, in

vitro efficacy in cancer cell lines, and in vivo performance in animal models of cancer.

Furthermore, it outlines the detailed experimental methodologies employed in these preclinical

studies and presents key signaling pathways and experimental workflows as diagrams.

Core Preclinical Data of SV119
SV119 is a high-affinity and selective ligand for the sigma-2 receptor, a protein overexpressed

in a variety of solid tumors, including pancreatic, breast, and lung cancer.[1] This

overexpression in proliferative cells, coupled with low expression in quiescent, healthy tissues,

makes the sigma-2 receptor an attractive target for both cancer diagnostics and therapeutics.

[2] SV119 has been investigated as a standalone therapeutic agent, as an adjuvant to

potentiate the effects of conventional chemotherapy, and as a targeting moiety for drug delivery

systems.[1][2]

Binding Affinity and Selectivity
SV119 demonstrates high-affinity binding to the sigma-2 receptor. Competitive binding assays

are utilized to determine the inhibition constant (Ki) of SV119 against a radiolabeled sigma-2

receptor ligand.
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Ligand Receptor
Tissue/Cell
Line

Radioligand Ki (nM)

SV119 Sigma-2
Panc02 Tumor

Membranes
[125I]-ISO-2 7.8 ± 1.7

Table 1: Binding Affinity of SV119 to the Sigma-2 Receptor.[3]

In Vitro Efficacy in Cancer Cell Lines
SV119 has been shown to induce apoptosis in various cancer cell lines in a dose-dependent

manner.[2] Furthermore, it enhances the cytotoxic effects of standard chemotherapeutic agents

like gemcitabine and paclitaxel.[2]

Cell Line (Cancer Type) Treatment IC50 (µM)

Panc-02 (Pancreatic) SV119 ~25

AsPC-1 (Pancreatic) SV119 ~30

BxPC3 (Pancreatic) SV119 ~40

Cfpac-1 (Pancreatic) SV119 ~35

Panc-1 (Pancreatic) SV119 ~50

MiaPaCa-2 (Pancreatic) SV119 >100

Table 2: In Vitro Cytotoxicity (IC50) of SV119 in Pancreatic Cancer Cell Lines after 18-hour

treatment.[3]

Cell Line (Cancer Type) Treatment Combination Observation

Panc-02, CFPAC-1, Panc-1,

AsPC-1 (Pancreatic)
SV119 + Gemcitabine

Increased apoptosis compared

to either agent alone.

Panc-02, CFPAC-1, Panc-1,

AsPC-1 (Pancreatic)
SV119 + Paclitaxel

Increased apoptosis compared

to either agent alone.
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Table 3: Potentiation of Chemotherapy by SV119 in Pancreatic Cancer Cell Lines.[2]

In Vivo Efficacy in Animal Models
In vivo studies using mouse models of pancreatic adenocarcinoma have demonstrated that

SV119, particularly in combination with gemcitabine, can suppress tumor growth and increase

survival.[2]

Animal Model Treatment
Tumor Growth
Suppression

Increased Survival

C57BL/6 mice with

Panc-02 allografts

SV119 (1 mg/mouse,

i.p.) + Gemcitabine (3

mg/mouse, i.p.)

Significant

suppression of tumor

growth compared to

control.

Significantly increased

survival compared to

control.

Table 4: In Vivo Efficacy of SV119 in a Pancreatic Cancer Model.[2]

Targeted Drug Delivery
The selective uptake of SV119 into cancer cells has been leveraged for targeted drug delivery.

SV119-conjugated liposomes and other nanoparticles have been shown to enhance the

delivery of therapeutic payloads to tumor cells.[1] For instance, doxorubicin-loaded SV119-

modified liposomes exhibited significantly higher cytotoxicity compared to unmodified

liposomes.[1]

Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical

evaluation of SV119.

Sigma-2 Receptor Radioligand Binding Assay
This protocol is for determining the binding affinity of a test compound (e.g., SV119) for the

sigma-2 receptor through competitive inhibition of a radiolabeled ligand.

Materials:
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Test compound (SV119)

Radioligand (e.g., [3H]DTG or [125I]RHM-4)

Rat liver membrane homogenates (source of sigma-2 receptors)

(+)-Pentazocine (to mask sigma-1 receptors when using a non-selective radioligand like

[3H]DTG)

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

Non-specific binding control (e.g., 10 µM Haloperidol)

96-well plates

Scintillation counter or gamma counter

Glass fiber filters

Procedure:

Prepare serial dilutions of the test compound (SV119).

In a 96-well plate, add the following to each well in order:

Assay buffer

Rat liver membrane homogenate (~300 µg protein)

(+)-Pentazocine (100 nM, if using [3H]DTG)

Test compound (SV119) at various concentrations

Radioligand ([3H]DTG at ~5 nM or [125I]RHM-4 at ~0.1 nM)

For total binding wells, add assay buffer instead of the test compound.

For non-specific binding wells, add a high concentration of a non-labeled ligand (e.g., 10 µM

Haloperidol) instead of the test compound.
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Incubate the plate at room temperature for 90-120 minutes.

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation or gamma counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Analyze the data using non-linear regression to determine the IC50 value of the test

compound.

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

Cancer cell lines (e.g., Panc-02, AsPC-1)

Complete culture medium

SV119

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

96-well plates

Microplate reader

Procedure:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere

overnight.

Treat the cells with various concentrations of SV119 for the desired duration (e.g., 18 hours).

Include untreated control wells.

After the incubation period, add 10-20 µL of MTT solution to each well.

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to

purple formazan crystals.

Carefully remove the medium containing MTT.

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

Shake the plate gently for 15 minutes to ensure complete dissolution.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the untreated control cells.

Plot the cell viability against the drug concentration and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide
Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of

phosphatidylserine (PS) on the cell membrane.

Materials:

Cancer cell lines

SV119

Annexin V-FITC

Propidium Iodide (PI)
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1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

Phosphate-Buffered Saline (PBS)

Flow cytometer

Procedure:

Seed cells and treat them with SV119 as desired to induce apoptosis.

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

Centrifuge the cells and resuspend the pellet in 1X Binding Buffer at a concentration of ~1 x

106 cells/mL.

Transfer 100 µL of the cell suspension to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within one hour.

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Orthotopic Pancreatic Cancer Mouse Model
This protocol describes the establishment of an orthotopic pancreatic tumor model in mice.

Materials:

Immunocompromised mice (e.g., C57BL/6 for syngeneic models with Panc-02 cells)
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Pancreatic cancer cells (e.g., Panc-02)

Serum-free culture medium or PBS

Surgical instruments

Anesthetics

Procedure:

Culture and harvest pancreatic cancer cells. Resuspend the cells in serum-free medium or

PBS at a concentration of 1-5 x 106 cells per 50 µL.

Anesthetize the mouse.

Make a small incision in the left abdominal flank to expose the pancreas.

Carefully inject the cell suspension into the head or tail of the pancreas.

Suture the incision.

Monitor the mice for tumor growth. Tumor size can be measured using calipers for

subcutaneous models or by in vivo imaging for orthotopic models.

In Vivo Tumor Growth and Survival Study
This protocol outlines the procedure for evaluating the efficacy of SV119 in a tumor-bearing

mouse model.

Materials:

Tumor-bearing mice (from protocol 2.4)

SV119 solution for injection

Chemotherapeutic agent (e.g., gemcitabine)

Vehicle control (e.g., saline)
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Calipers or in vivo imaging system (e.g., bioluminescence imaging if using luciferase-

expressing cells)

Procedure:

Once tumors are established (e.g., palpable or detectable by imaging), randomize the mice

into treatment groups (e.g., vehicle control, SV119 alone, gemcitabine alone, SV119 +

gemcitabine).

Administer the treatments as per the planned schedule (e.g., SV119 at 1 mg/mouse

intraperitoneally every other day for 7 days, and gemcitabine at 3 mg/mouse intraperitoneally

weekly for two weeks).[2]

Monitor tumor growth regularly by measuring tumor dimensions with calipers or by

performing in vivo imaging. Calculate tumor volume.

Monitor the body weight and overall health of the mice.

For survival studies, monitor the mice until they reach a predetermined endpoint (e.g., tumor

size limit, significant weight loss, or other signs of distress).

Analyze the data to compare tumor growth rates and survival times between the different

treatment groups.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially modulated by SV119 and

the general workflows of the experimental protocols described.
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Caption: Putative Sigma-2 Receptor Signaling Pathways Modulated by SV119.
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Caption: General Experimental Workflow for Preclinical Evaluation of SV119.

Conclusion
The preclinical data for the sigma-2 ligand SV119 demonstrate its potential as a promising

candidate for cancer therapy. Its high affinity and selectivity for the sigma-2 receptor, coupled

with its ability to induce apoptosis in cancer cells and potentiate the effects of chemotherapy,

underscore its therapeutic relevance. The in vivo studies further support its potential to

suppress tumor growth and improve survival. The use of SV119 as a targeting ligand for drug
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delivery systems represents a versatile platform for enhancing the efficacy and reducing the

off-target toxicity of anticancer agents. The detailed experimental protocols provided in this

guide offer a framework for the continued investigation and development of SV119 and other

sigma-2 receptor ligands.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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